Ethyl crotonate

Description

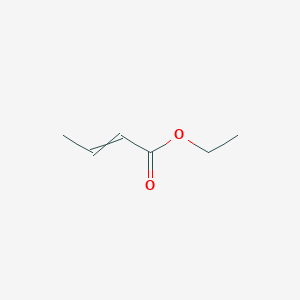

Structure

3D Structure

Properties

CAS No. |

10544-63-5 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

ethyl (Z)-but-2-enoate |

InChI |

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3- |

InChI Key |

ZFDIRQKJPRINOQ-HYXAFXHYSA-N |

SMILES |

CCOC(=O)C=CC |

Isomeric SMILES |

CCOC(=O)/C=C\C |

Canonical SMILES |

CCOC(=O)C=CC |

boiling_point |

132.00 to 134.00 °C. @ 760.00 mm Hg |

density |

d204 0.92 0.916-0.921 |

Other CAS No. |

623-70-1 10544-63-5 |

physical_description |

Colorless liquid with a pungent odor; [CAMEO] |

Pictograms |

Flammable; Irritant |

solubility |

Insoluble in water; soluble in oils Soluble (in ethanol) |

Synonyms |

2-Butenoic Acid Ethyl Ester; Ethyl 2-Butenoate; Ethyl Crotonate; NSC 4778; |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Historical Context

The most established method for synthesizing ethyl crotonate involves the acid-catalyzed esterification of crotonic acid with ethanol. This reaction follows the Fischer esterification mechanism, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form an ester and water. The equilibrium-driven process is often accelerated by removing water, typically through azeotropic distillation or molecular sieves.

In a seminal 1952 study, researchers synthesized this compound by refluxing crotonic acid with ethanol and sulfuric acid, achieving a 75% yield after purification. The reaction’s efficiency hinges on the molar ratio of reactants, catalyst concentration, and temperature control.

Experimental Procedure and Optimization

The classical procedure involves the following steps:

-

Reactants : Crotonic acid (1 mole), ethanol (excess), and concentrated sulfuric acid (catalyst).

-

Reflux : The mixture is heated under reflux for 8–12 hours to drive the equilibrium toward ester formation.

-

Purification : The crude product is washed with sodium bicarbonate to neutralize residual acid, dried over anhydrous potassium carbonate, and distilled under reduced pressure.

Key parameters influencing yield include:

-

Molar Ratio : A 1:3 molar ratio of crotonic acid to ethanol maximizes ester formation.

-

Catalyst Load : Sulfuric acid (1–2% v/v) balances reaction rate and side-product formation.

-

Temperature : Reflux at 78–80°C (ethanol’s boiling point) ensures optimal kinetics.

A representative data table from the 1952 study is provided below:

| Parameter | Value |

|---|---|

| Reactants | Crotonic acid, ethanol |

| Catalyst | H₂SO₄ (1% v/v) |

| Reaction Time | 12 hours |

| Yield | 75% |

| Boiling Point | 134–138°C |

| Purity (Post-Distillation) | >95% (by GC) |

Alternative Synthetic Routes

Transesterification of Crotonate Esters

While less common, transesterification offers a pathway to this compound by reacting mthis compound with ethanol in the presence of a base (e.g., sodium ethoxide). This method avoids handling corrosive acids but requires stringent anhydrous conditions. For example, mthis compound and ethanol (1:5 molar ratio) heated at 60°C with 0.1% sodium ethoxide yield this compound in 68% yield after 6 hours.

Halogenation and Subsequent Hydrolysis

This compound can also be synthesized via halogenation of allylic alcohols followed by hydrolysis. For instance, treating 3-buten-2-ol with bromine in acetic acid yields ethyl α-bromo-β-acetoxybutyrate, which undergoes hydrolysis to this compound. However, this route is less efficient (45–50% yield) and generates halogenated byproducts.

Purification and Characterization

Distillation and Solvent Extraction

Crude this compound is typically purified via fractional distillation under reduced pressure (17–21 mm Hg) to isolate the ester (b.p. 134–138°C). Solvent extraction with ether or dichloromethane further removes polar impurities, yielding a product with >95% purity.

Spectroscopic Analysis

Modern characterization relies on NMR spectroscopy to confirm structure and purity. Key spectral data include:

-

¹H NMR (500 MHz, CD₃COCD₃) : δ 1.23 (t, 3H, CH₃), 1.86 (dd, 3H, CH₃), 4.12 (q, 2H, OCH₂), 5.84–6.92 (m, 2H, CH=CH).

-

¹³C NMR (75.4 MHz, CD₃COCD₃) : δ 14.6 (CH₃), 17.9 (CH₃), 60.4 (OCH₂), 123.6 (CH), 145.0 (CH), 166.5 (C=O).

These signals confirm the trans-configuration of the double bond and ester functionality.

Industrial-Scale Production and Challenges

Continuous-Flow Reactors

Industrial synthesis employs continuous-flow reactors to enhance efficiency and safety. By maintaining precise temperature control and automated reactant feeding, these systems achieve yields exceeding 80% with reduced catalyst load (0.5% H₂SO₄).

Byproduct Management

Common byproducts include diethyl ether (from ethanol dehydration) and crotonic acid oligomers . Implementing in-line IR spectroscopy enables real-time monitoring, minimizing side reactions.

Scientific Research Applications

Chemical Properties and Structure

Ethyl crotonate is a clear, colorless liquid with a pungent odor. Its molecular formula is , and it has a relative density of approximately 0.910-0.930 at 25°C. The compound is soluble in organic solvents but not miscible in water .

Key Properties

| Property | Value |

|---|---|

| Appearance | Clear colorless liquid |

| Assay (%) | Min 99.00 |

| Acidity (as Crotonic Acid) | Max 0.50 |

| Moisture (%) | Max 0.50 |

| Relative Density @ 25°C | 0.910-0.930 |

Industrial Applications

2.1 Flavoring Agent in Food Industry

This compound is widely used as a flavoring agent in the food industry. It imparts flavors reminiscent of grape, pineapple, rum, caramel, meat, onion, and garlic . The FDA has classified it as Generally Recognized As Safe (GRAS) under regulation 21 CFR Parts 170-186, allowing its use in food products .

2.2 Solvent and Plasticizer

The compound serves as an effective solvent for cellulose esters and is utilized as a plasticizer for acrylic resins . This application is critical in the production of coatings, adhesives, and other materials where flexibility and durability are required.

2.3 Fragrance Industry

Due to its distinctive odor profile, this compound is employed in the fragrance industry to enhance scent formulations . It acts as an intermediate in creating complex aromatic compounds.

NMR Spectroscopy Studies

Recent studies have utilized nuclear magnetic resonance (NMR) spectroscopy to analyze this compound's molecular structure and dynamics. For instance, a case study demonstrated the use of two-dimensional COSY (Correlation Spectroscopy) techniques to identify coupled nuclei within the compound . This research aids in understanding the chemical behavior of this compound in various applications.

Entomological Research

This compound has been studied for its role in attracting certain fruit fly species, such as Bactrocera cacuminata. Research indicates that this compound can influence the behavior of these pests, making it valuable for pest management strategies .

Case Studies

Case Study: NMR Analysis of this compound

A detailed NMR analysis was conducted on a solution of this compound in CDCl₃ (deuterated chloroform). The study employed both homonuclear J-resolved and COSY techniques to elucidate the coupling patterns between protons in the molecule . The findings revealed intricate coupling relationships that are essential for understanding the compound's reactivity and interactions.

Case Study: Flavor Profile Development

In a study focusing on flavor development for food products, this compound was incorporated into various formulations to assess its impact on sensory attributes. Results indicated that it significantly enhanced the overall flavor profile when combined with other natural extracts, demonstrating its utility in food science applications .

Mechanism of Action

The mechanism of action of ethyl crotonate in chemical reactions involves its ester functional group. In hydroboration-oxidation, the double bond in this compound reacts with borane to form an organoborane intermediate, which is then oxidized to yield the corresponding alcohol. In polymerization, the ester group participates in the formation of polymer chains through a group-transfer mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Ethyl crotonate belongs to the α,β-unsaturated ester family, sharing structural similarities with compounds like mthis compound , ethyl acrylate , and ethyl tiglate . Key differences lie in substituent groups and stereochemistry:

Reaction Performance

- Cycloadditions : this compound exhibits unique regioselectivity in 1,3-dipolar cycloadditions with nitrilimines. Unlike earlier reports suggesting exclusive formation of pyrazoline 4 , recent studies show it produces regioisomer mixtures (e.g., 4 and 5 ), contradicting prior claims .

- Cross-Couplings : In Pd(II)-catalyzed reactions, this compound forms ethyl β-methyl cinnamate with 82% yield and exclusive (E)-stereochemistry, outperforming mthis compound in efficiency .

- Autoignition : this compound has longer autoignition delay times (τ) than ethyl acrylate but shorter than mthis compound under high-temperature combustion (1280–1930 K), critical for biofuel applications .

Research Findings and Discrepancies

- Cycloaddition Regioselectivity : Earlier studies incorrectly reported exclusive pyrazoline 4 formation with this compound. Revised experiments demonstrate regioisomer mixtures (e.g., 4:5 = 3:1), aligning with mthis compound behavior .

- Combustion Kinetics: this compound’s autoignition follows Arrhenius behavior (log τ ∝ 1/T), with activation energy lower than saturated esters like ethyl butanoate .

- Biosynthesis : In yeast mutants (S. suaveolens), this compound levels increase up to 50-fold via β-oxidation of isoleucine, highlighting its role in flavor biosynthesis .

Biological Activity

Ethyl crotonate, an ester derived from crotonic acid, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound (CHO) is characterized by the following structure:

- Molecular Formula : CHO

- Molecular Weight : 114.14 g/mol

- Functional Groups : Ester group

This compound exhibits a unique reactivity profile due to the presence of both alkene and ester functionalities, making it suitable for various chemical transformations.

1. Insecticidal Properties

This compound has been identified as a compound with insecticidal activity. It has shown effectiveness against various fruit fly species, including Bactrocera latifrons and Bactrocera oleae. Research indicates that this compound can disrupt the reproductive processes of these pests, leading to reduced egg hatch rates when incorporated into their diets .

Table 1: Insecticidal Effects of this compound

| Insect Species | Effect Observed | Reference |

|---|---|---|

| Bactrocera latifrons | Reduced egg hatch rates | |

| Bactrocera oleae | Disruption of reproductive processes |

2. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a potential candidate for developing natural preservatives in food and agriculture. The compound's mechanism appears to involve disrupting microbial cell membranes, leading to cell lysis .

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 0.5% (v/v), indicating its potential use as a natural antimicrobial agent in food preservation.

3. Potential Therapeutic Applications

Recent research has explored the therapeutic potential of this compound in metabolic engineering contexts. For instance, it has been investigated for its role as a precursor in synthesizing bioactive compounds through engineered yeast strains like Saccharomyces cerevisiae. This approach aims to enhance the production of flavor compounds and other valuable metabolites .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : this compound interacts with lipid membranes, causing permeability changes that lead to cell death in microorganisms.

- Quorum Sensing Modulation : Some studies suggest that this compound may influence bacterial communication systems, potentially reducing virulence factor expression in pathogenic bacteria .

- Metabolic Pathway Interference : In insect pests, it may disrupt metabolic pathways critical for reproduction and development.

Q & A

Basic Research Questions

Q. How can researchers process and publish and NMR data for ethyl crotonate to ensure reproducibility?

- Methodological Answer : For NMR, use apodization, phasing, baseline correction, and referencing (e.g., acetone-) without peak picking or integration initially. Tools like MNova’s Multiplet Analysis can automate peak assignments . For NMR, focus on phasing and referencing, avoiding auto-classification bugs in MNova versions ≥9.0. Generate publishable tables by manually removing solvent/impurity peaks and using "Report Peaks" after validation . Example spectra in CDCl show resolved couplings, with T and T relaxation times varying by proton group (e.g., CH vs. CH groups) .

Q. What experimental designs are recommended for determining rate constants of this compound’s reactions with OH radicals and Cl atoms?

- Methodological Answer : Use a relative rate technique in a photoreactor coupled with FTIR or GC-MS. Key steps:

Validate negligible photolysis and side reactions via dark controls (2 hr) and UV-irradiated N/air mixtures .

Monitor reactant decay against reference compounds (e.g., acrylonitrile) at 298 K and 760 Torr. Initial concentrations: 60–250 ppm for crotonates, 180–270 ppm for reference organics .

Calculate rate constants via linear least-squares fitting of vs. , considering errors from reference rate constants .

Advanced Research Questions

Q. How do experimental rate coefficients for this compound’s OH radical reactions compare to theoretical predictions based on HOMO energies?

- Methodological Answer : Compute HOMO energies (E) via Gaussian 03 at the HF/6-31++G(d,p) level. For this compound, E = 10.25 eV predicts , aligning with experimental . Discrepancies ≤15% suggest minor contributions from steric effects or secondary reaction pathways .

Q. What mechanistic insights explain product formation in this compound’s OH radical-initiated oxidation?

- Methodological Answer : OH adds preferentially to the less substituted C2 of the double bond, forming 2-hydroxyalkoxy radicals. Subsequent pathways include:

- Decomposition : Yields acetaldehyde, formaldehyde, and 2-hydroxypropanal via C–C bond cleavage .

- O addition : Forms polyfunctional peroxides (e.g., CHCH(OH)C(O)C(O)OCHCH) .

- NO-free conditions : Alkoxy radicals undergo isomerization or H-shifts, confirmed by GC-MS product identification .

Q. How can researchers resolve contradictions in regioselectivity data for this compound’s cycloaddition reactions?

- Methodological Answer : Re-evaluate reported regioselectivity using density functional theory (DFT). For example, the 1,3-dipolar cycloaddition of this compound with nitrilimines was initially reported as 100% selective but later corrected to a regioisomer mixture (e.g., 4:1 ratio) via experimental replication and computational validation of transition-state energies .

Q. What strategies improve resolution in 2D NMR experiments (e.g., COSY, HMBC) for this compound?

- Methodological Answer :

- Constant-time COSY : Suppresses -coupling splittings in F1, enhancing resolution for overlapping peaks (e.g., ethyl vs. crotonyl spin systems) .

- HMBC : Optimize long-range coupling detection (e.g., , ) by adjusting delay times (e.g., 60–100 ms) to correlate protons with quaternary carbons (e.g., carbonyl groups at 167 ppm) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.